5-Hydroxy Tryptophol-d4 b-D-Glucuronide (DISCONTINUED)
Description
5-Hydroxy Tryptophol-d4 β-D-Glucuronide (C₁₆H₁₅D₄NO₈, MW: 357.35 g/mol) is a deuterium-labeled analog of 5-hydroxy tryptophol β-D-glucuronide, a metabolite derived from serotonin (5-hydroxytryptamine) via the 5-hydroxyindole pathway. This compound was primarily used as an internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic research, to enhance quantification accuracy by minimizing matrix effects . Its deuterium substitution at four hydrogen positions ensured isotopic distinction from the endogenous analyte, enabling reliable tracer studies in metabolic and excretion profiling .
The compound was discontinued due to undisclosed commercial or regulatory factors, though its analogs remain critical in pharmacological research. Key applications included:
- Therapeutic Drug Monitoring: Quantifying serotonin metabolites in biological matrices .
- Metabolic Pathway Analysis: Tracing glucuronidation kinetics and phase II metabolism .
- Stability and Precision: Deuterium labeling reduced signal interference in high-resolution MS, achieving >95% purity in validated methods .
Properties
Molecular Formula |
C16H19NO8 |
|---|---|
Molecular Weight |
357.35 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-indol-5-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO8/c18-4-3-7-6-17-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16-21H,3-4H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i3D2,4D2 |
InChI Key |
NFLHLWRXDOXSCF-DXCLDHJFSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])O |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy tryptophol can be synthesized through several methods. One common synthetic route involves the reduction of 5-hydroxyindoleacetaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature and yields 5-Hydroxy tryptophol as the primary product .
Industrial Production Methods
Industrial production of 5-Hydroxy tryptophol often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overexpress tryptophan hydroxylase and aromatic amino acid decarboxylase. These enzymes convert tryptophan to 5-Hydroxy tryptophol through intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy tryptophol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 5-hydroxyindoleacetic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 5-hydroxytryptamine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 5-Hydroxyindoleacetic acid.
Reduction: 5-Hydroxytryptamine.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Synthesis and Production
5-Hydroxy Tryptophol-d4 β-D-Glucuronide can be synthesized through microbial fermentation or chemical synthesis methods. The microbial approach often utilizes genetically engineered strains of bacteria to enhance production efficiency.
Biological Research
5-Hydroxy Tryptophol-d4 β-D-Glucuronide serves as a valuable biomarker for studying serotonin metabolism. Its unique deuterated form allows researchers to trace metabolic pathways more effectively, providing insights into how serotonin and its metabolites influence physiological processes.
Key Applications:
- Neurotransmitter Pathways: Used in studies exploring the relationship between serotonin levels and mood disorders.
- Gut-Brain Axis: Investigated for its role in how gut microbiota affects serotonin metabolism, impacting overall health.
Pharmacological Studies
The compound is being explored for its potential therapeutic effects on mood regulation and sleep disturbances. Its interaction with serotonin receptors suggests it may modulate neurotransmitter systems involved in these processes.
Research Findings:
- Mood Disorders: Studies indicate that alterations in serotonin metabolism can contribute to conditions like depression and anxiety, making this compound relevant in pharmacological research aimed at developing new treatments.
- Sleep Regulation: Its role in sleep modulation has been highlighted, suggesting potential applications in treating sleep disorders.
Toxicology and Metabolism
5-Hydroxy Tryptophol-d4 β-D-Glucuronide is also used to understand the metabolic pathways of tryptophan and its derivatives. Research indicates that this compound can influence the glucuronidation process, which is crucial for detoxifying substances in the liver.
Case Studies:
- A study demonstrated the glucuronidation rates of various indole derivatives, including 5-Hydroxy Tryptophol, revealing insights into their metabolic stability and interactions with liver enzymes .
| Compound | Glucuronidation Rate (nmol/min/mg) |
|---|---|
| 5-Hydroxy Tryptophol | 8.4 |
| Serotonin | 4.4 |
| N-Acetylserotonin | 5.2 |
| 6-Hydroxymelatonin | 7.2 |
Neuroprotective Research
Investigations into the neuroprotective properties of tryptophan metabolites suggest that compounds like 5-Hydroxy Tryptophol may help protect against neurodegenerative diseases by modulating neurotransmitter systems.
Mechanism of Action
5-Hydroxy tryptophol exerts its effects primarily through its interaction with serotonin receptors in the brain. It is a metabolite of serotonin and can influence serotonin levels by acting as a feedback inhibitor of tryptophan hydroxylase. This regulation of serotonin levels affects mood, sleep, and other physiological processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 5-Hydroxy Tryptophol-d4 β-D-Glucuronide and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application | Isotopic Labeling |
|---|---|---|---|---|---|
| 5-Hydroxy Tryptophol-d4 β-D-Glucuronide | C₁₆H₁₅D₄NO₈ | 357.35 | 87827-02-9 | Serotonin metabolite quantification | Yes (D4) |
| 5-Hydroxy Tryptophol-O-Glucuronide | C₁₆H₁₉NO₈ | 353.33 | 27939-38-4 | Metabolic pathway mapping | No |
| 5-Hydroxy Tryptophol-d4 | C₁₀H₇D₄NO₂ | 181.22 | 66640-87-7 | Phase I metabolism studies | Yes (D4) |
| Ethyl-β-D-Glucuronide | C₈H₁₄O₇ | 222.19 | 17685-04-0 | Ethanol biomarker analysis | No |
| O-Desmethyl Carvedilol-d5 β-D-Glucuronide | C₂₄H₂₅D₅N₂O₈ | 493.55 | Not provided | Cardiovascular drug pharmacokinetics | Yes (D5) |
Research Findings and Implications
- Deuterium Impact : Deuterium in 5-Hydroxy Tryptophol-d4 β-D-Glucuronide reduces metabolic degradation rates compared to unlabeled analogs, enhancing tracer longevity in vivo .
- Analytical Superiority : The compound achieved a detection limit of 0.1 ng/mL in LC-MS assays, outperforming unlabeled versions by 10-fold .
- Regulatory Challenges : Discontinuation may relate to synthesis complexity or evolving regulatory standards for isotopic purity in bioanalytical guidelines .
Biological Activity
5-Hydroxy Tryptophol-d4 β-D-Glucuronide (CAS No. 87827-02-9) is a deuterated derivative of 5-Hydroxy Tryptophol, which is known for its potential biological activities, particularly in the context of neuropharmacology and metabolism. This compound has been studied primarily for its role in the metabolism of tryptophan and its implications in various physiological processes.
- Molecular Formula: C₁₆H₁₅D₄NO₈
- Molecular Weight: 357.35 g/mol
- Purity: 96%
- Catalog Number: GC70852 (GlpBio), H659363 (Aladdin Scientific)
Biological Significance
5-Hydroxy Tryptophol is a metabolite of serotonin and has been implicated in various biological processes, including sleep regulation, mood modulation, and the gut-brain axis. The deuterated form, 5-Hydroxy Tryptophol-d4 β-D-Glucuronide, serves as a useful tracer in pharmacokinetic studies due to the unique properties conferred by deuterium substitution.
Metabolic Pathways
The metabolism of tryptophan involves several pathways leading to the production of various metabolites, including 5-Hydroxy Tryptophol. This compound is primarily formed through the enzymatic action of tryptophan hydroxylase and subsequent decarboxylation. The glucuronidation process enhances its solubility and facilitates excretion.
Pharmacokinetics
Research indicates that deuteration may alter the pharmacokinetic profiles of compounds. For instance, studies have shown that deuterated compounds often exhibit improved metabolic stability and altered distribution characteristics compared to their non-deuterated counterparts .
Case Studies and Research Findings
- Gut Microbiota Interaction : A study highlighted the role of gut microbiota in modulating tryptophan metabolism, which subsequently affects levels of serotonin and its metabolites, including 5-Hydroxy Tryptophol. This interaction is crucial for maintaining host physiology and could be linked to various pathologies .
- Alcohol Metabolism : Another research effort focused on the elevation of glucuronidated forms of serotonin metabolites during alcohol consumption. The findings suggest that 5-Hydroxy Tryptophol may play a role in alcohol's neuropharmacological effects by influencing serotonin pathways .
- Neuroprotective Effects : Investigations into the neuroprotective properties of tryptophan metabolites have indicated that compounds like 5-Hydroxy Tryptophol may exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems .
Table 1: Summary of Biological Activities
Table 2: Metabolites and Their Functions
| Metabolite | Function | Source |
|---|---|---|
| Serotonin | Mood regulation, sleep cycle | Endogenous |
| 5-Hydroxy Tryptophol | Precursor to melatonin, mood stabilizer | Tryptophan metabolism |
| Glucuronidated Metabolites | Enhanced solubility and excretion | Phase II metabolism |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
